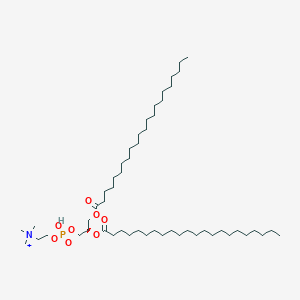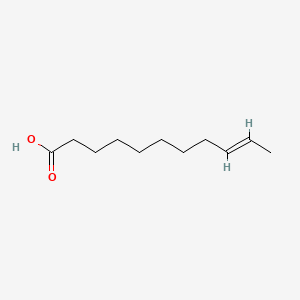![molecular formula C37H75N2O5P B1235352 [(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid CAS No. 91254-90-9](/img/structure/B1235352.png)
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a long hydrocarbon chain, an amide group, a hydroxyl group, and a phosphinic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Amide Bond: The initial step involves the reaction of hexadecanoic acid with an appropriate amine to form the amide bond. This reaction is usually carried out under acidic or basic conditions, with the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Phosphinic Acid Introduction: The final step involves the introduction of the phosphinic acid moiety. This can be accomplished through the reaction of the hydroxylated intermediate with a suitable phosphinic acid derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phosphinic acid moiety can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Formation of substituted phosphinic acid derivatives
Wissenschaftliche Forschungsanwendungen
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including its interaction with cellular membranes and proteins.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid involves its interaction with specific molecular targets and pathways. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The amide and hydroxyl groups may interact with proteins and enzymes, influencing their activity and function. The phosphinic acid moiety can participate in phosphorylation reactions, modulating signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid can be compared with other similar compounds, such as:
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(ethylamino)ethyl]phosphinic acid: Similar structure but with an ethylamino group instead of a methylamino group.
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(dimethylamino)ethyl]phosphinic acid: Similar structure but with a dimethylamino group instead of a methylamino group.
Eigenschaften
CAS-Nummer |
91254-90-9 |
|---|---|
Molekularformel |
C37H75N2O5P |
Molekulargewicht |
659 g/mol |
IUPAC-Name |
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid |
InChI |
InChI=1S/C37H75N2O5P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-36(40)35(34-44-45(42,43)33-32-38-3)39-37(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h28,30,35-36,38,40H,4-27,29,31-34H2,1-3H3,(H,39,41)(H,42,43)/b30-28+/t35-,36+/m0/s1 |
InChI-Schlüssel |
YAHZOEBMWPOORI-PSALXKTOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(CCNC)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(CCNC)O)C(C=CCCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(CCNC)O)C(C=CCCCCCCCCCCCCC)O |
Synonyme |
ceramide N-methylaminoethylphosphonate CMAEPn |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


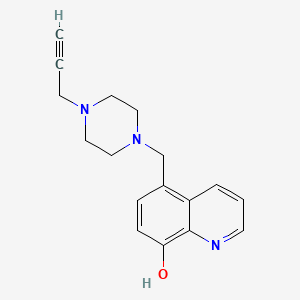


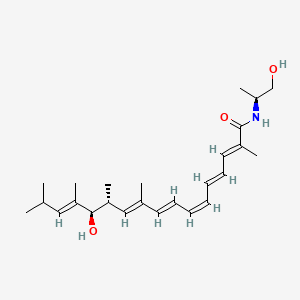
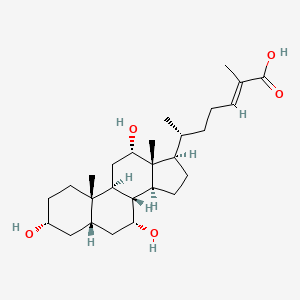

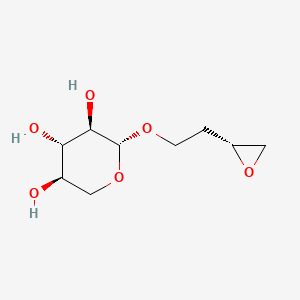
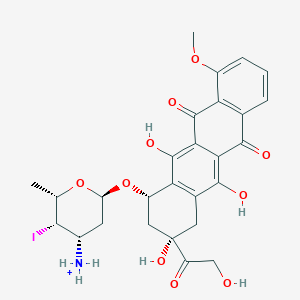
![[Ni-4Fe-4S] cluster](/img/structure/B1235280.png)

![N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1235282.png)
